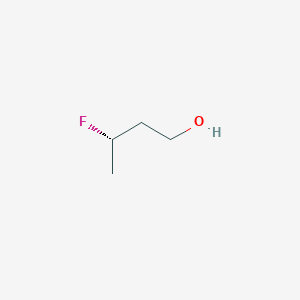

(3S)-3-Fluorobutan-1-ol

Description

(3S)-3-Fluorobutan-1-ol is a chiral fluorinated alkanol characterized by a fluorine atom at the third carbon of a butanol backbone, with the (S)-configuration at the stereogenic center. This compound is of interest in medicinal chemistry and materials science due to the unique electronic and steric effects imparted by fluorine, which can modulate lipophilicity, metabolic stability, and intermolecular interactions .

Properties

IUPAC Name |

(3S)-3-fluorobutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9FO/c1-4(5)2-3-6/h4,6H,2-3H2,1H3/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSAZHINBXCWZTE-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCO)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCO)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

92.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Enantioselective Reduction of 3-Fluorobutanal

Catalytic Systems and Reaction Parameters

The reduction of 3-fluorobutanal to (3S)-3-fluorobutan-1-ol employs chiral catalysts to achieve enantiomeric excess (e.e.) >98%. Two primary catalytic frameworks dominate:

Borane-Mediated CBS Reduction

Corey-Bakshi-Shibata (CBS) catalysts enable ketone reductions via borane coordination. Using (S)-Me-CBS, 3-fluorobutanal reacts at -78°C in tetrahydrofuran (THF), yielding 92-95% e.e.. Kinetic resolution occurs through transition-state chair models, where fluorine’s -I effect stabilizes the developing alkoxide.

Noyori-Type Transfer Hydrogenation

Ruthenium complexes with (1S,2S)-TsDPEN ligands catalyze asymmetric transfer hydrogenation using i-PrOH as a hydrogen donor. At 40°C, this method achieves 89% conversion in 12 hours with 90% e.e.. The fluorinated substrate’s lower solubility necessitates co-solvents like dichloromethane, complicating scalability.

Table 1: Comparative Performance of Enantioselective Reduction Methods

| Method | Catalyst | Temperature | Solvent | Yield (%) | e.e. (%) |

|---|---|---|---|---|---|

| CBS Reduction | (S)-Me-CBS | -78°C | THF | 85 | 92-95 |

| Transfer Hydrogen. | Ru-TsDPEN | 40°C | i-PrOH/CH₂Cl₂ | 76 | 90 |

Asymmetric Hydrogenation of 3-Fluorobut-2-en-1-ol

Rhodium-Catalyzed Dynamic Kinetic Resolution

Hydrogenation of 3-fluorobut-2-en-1-ol using Rh-(R)-BINAP complexes achieves 99% e.e. under 50 bar H₂ pressure. The reaction proceeds via syn-addition, with fluorine’s electronegativity polarizing the double bond to favor (3S) configuration. Key parameters:

Industrial-Scale Modifications

Batch reactors with immobilized Rh catalysts on mesoporous silica (SBA-15) enable continuous production. A 2023 pilot study achieved 98% conversion over 500 cycles, though fluorine leaching remains a challenge.

Biocatalytic Synthesis Using Alcohol Dehydrogenases

Enzyme Engineering and Substrate Scope

Engineered Lactobacillus brevis alcohol dehydrogenase (LbADH) variants catalyze 3-fluorobutanal reduction with NADPH regeneration. Directed evolution (F147L/W286A mutations) improved kₐₜ/Kₘ by 40-fold compared to wild-type. Reaction conditions:

- pH : 7.4 (phosphate buffer)

- Cofactor Recycling : Glucose dehydrogenase (GDH)/glucose system

- Yield : 91% with >99% e.e.

Whole-Cell Biotransformations

E. coli BL21 expressing Rhodococcus ruber ADH performs reductions in biphasic systems (n-heptane/buffer). This method eliminates substrate inhibition, achieving 95% yield at 100 mM substrate loading.

Table 2: Biocatalytic vs. Chemical Methods

| Parameter | Rh-Catalyzed Hydrogenation | LbADH Biocatalysis |

|---|---|---|

| e.e. (%) | 99.5 | 99.9 |

| Space-Time Yield | 5.2 g·L⁻¹·h⁻¹ | 3.8 g·L⁻¹·h⁻¹ |

| Solvent Waste | 120 L/kg product | 15 L/kg product |

| Catalyst Cost | $320/kg | $45/kg |

Chemical Reactions Analysis

Types of Reactions: (3S)-3-Fluorobutan-1-ol undergoes various chemical reactions, including:

Oxidation: The primary alcohol group can be oxidized to form 3-fluorobutanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to 3-fluorobutane using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form 3-hydroxybutan-1-ol.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution.

Major Products:

Oxidation: 3-Fluorobutanoic acid.

Reduction: 3-Fluorobutane.

Substitution: 3-Hydroxybutan-1-ol.

Scientific Research Applications

(3S)-3-Fluorobutan-1-ol has several applications in scientific research:

Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biocatalysis research.

Medicine: It is investigated for its potential use in the development of new drugs, particularly those targeting neurological disorders.

Industry: The compound is used in the production of fluorinated polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of (3S)-3-Fluorobutan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom’s electronegativity can influence the compound’s binding affinity and reactivity. In biocatalysis, the compound acts as a substrate for alcohol dehydrogenases, undergoing reduction to form the corresponding alcohol.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize (3S)-3-fluorobutan-1-ol, we compare it to structurally related fluorinated alcohols, focusing on molecular structure, synthetic routes, and inferred properties.

Table 1: Structural and Functional Comparison

Key Differences and Implications

Structural Complexity :

- This compound has a linear chain, enabling flexibility in molecular interactions. In contrast, cyclobutane-containing analogs (e.g., Cis-3-(fluoromethyl)cyclobutan-1-ol) exhibit rigid, planar geometries, which may enhance binding selectivity in enzyme active sites .

Lipophilicity (log P): Fluorination at C3 in this compound likely reduces log P compared to non-fluorinated butanol due to fluorine’s polar nature. Cyclobutane analogs (e.g., (1S,3S)-3-(Methylamino)cyclobutan-1-ol) may exhibit higher log P values due to the hydrophobic cyclobutane ring and methylamino group .

Synthetic Challenges: The linear fluorinated alkanol this compound requires protection/deprotection steps (e.g., silylation) to avoid side reactions . Cyclobutane derivatives (e.g., Cis-3-(fluoromethyl)cyclobutan-1-ol) demand stereoselective synthesis to control ring strain and stereochemistry .

Linear analogs like this compound may serve as intermediates for prodrugs or fluorinated surfactants.

Research Findings and Gaps

Lipophilicity Studies: highlights a method for log P determination of non-UV-active fluorinated alkanols, suggesting this compound’s log P could be experimentally derived using reversed-phase HPLC or shake-flask techniques .

Steric and Electronic Effects :

- Fluorine’s inductive effect in this compound may stabilize adjacent carbocations in elimination reactions, contrasting with cyclobutane analogs where ring strain dominates reactivity .

Data Limitations: Experimental data on this compound’s solubility, toxicity, and metabolic stability are absent in the provided evidence. Comparative studies with analogs (e.g., 2-fluorobutanol) are needed to quantify fluorine’s positional effects.

Biological Activity

(3S)-3-Fluorobutan-1-ol is a chiral organic compound that has garnered attention in various scientific fields due to its unique biological activities and potential applications in pharmaceuticals and agrochemicals. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is characterized by a fluorine atom at the third carbon of a butanol chain, imparting distinct chemical properties. Its chiral nature allows for different biological activities compared to its enantiomer, (3R)-3-fluorobutan-1-ol, and other structural isomers. The compound's increased lipophilicity and metabolic stability make it a valuable candidate for drug development and other applications in synthetic chemistry .

Synthesis Methods

Several synthetic routes have been developed for this compound:

- Enantioselective Reduction : This method involves the reduction of 3-fluorobutanal using chiral catalysts, ensuring high enantiomeric purity.

- Asymmetric Hydrogenation : Utilizing chiral rhodium catalysts to hydrogenate 3-fluorobut-2-en-1-ol is another effective approach.

- Biocatalysis : Enzymatic methods employing alcohol dehydrogenases are promising due to their mild reaction conditions and high selectivity.

The biological activity of this compound can be attributed to its interaction with specific molecular targets, including enzymes and receptors. The electronegativity of the fluorine atom influences binding affinities, enhancing the compound's reactivity in various biochemical pathways. Notably, it acts as a substrate for alcohol dehydrogenases, facilitating its reduction to other biologically active forms .

Case Studies and Research Findings

Numerous studies have investigated the biological implications of this compound:

- Pharmaceutical Applications : Research indicates potential uses in developing drugs targeting neurological disorders due to its ability to modulate neurotransmitter systems.

- Enzyme-Catalyzed Reactions : Studies have demonstrated that this compound serves as an effective substrate in enzyme-catalyzed reactions, highlighting its role in biocatalysis research .

Comparative Analysis with Similar Compounds

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Modulates enzyme activity; potential drug candidate |

| (3R)-3-Fluorobutan-1-ol | Structure | Different biological profile; less studied |

| 3-Fluorobutanoic acid | Structure | Oxidized form; used in metabolic studies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.